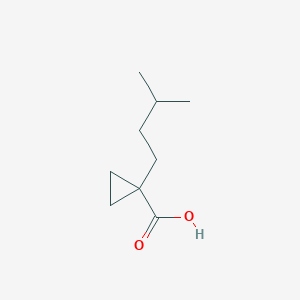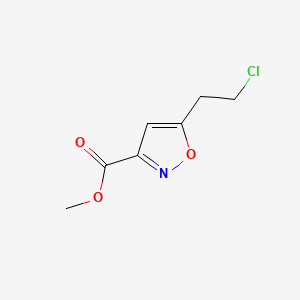![molecular formula C24H27NO4 B15324905 3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid](/img/structure/B15324905.png)
3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid is a complex organic compound characterized by its unique cyclobutyl structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a series of cyclization reactions, often starting from a suitable diene or cyclobutane precursor.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with Propanoic Acid: The final step involves coupling the cyclobutyl intermediate with propanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC) is common.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and as a protecting group for amines.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be removed under mild basic conditions, revealing the free amine for further reactions. The compound interacts with molecular targets through its functional groups, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-fluorocyclopentane-1-carboxylic acid: Contains a fluorine atom and a cyclopentane ring.
Uniqueness
The uniqueness of 3-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclobutyl]propanoic acid lies in its cyclobutyl ring, which imparts distinct steric and electronic properties, making it valuable in specific synthetic applications.
Propriétés
Formule moléculaire |
C24H27NO4 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
3-[(1R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethylcyclobutyl]propanoic acid |
InChI |
InChI=1S/C24H27NO4/c1-24(2)15(11-12-22(26)27)13-21(24)25-23(28)29-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,28)(H,26,27)/t15-,21+/m1/s1 |
Clé InChI |
OCHWZJYRJHWLBL-VFNWGFHPSA-N |
SMILES isomérique |
CC1([C@@H](C[C@@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O)C |
SMILES canonique |
CC1(C(CC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B15324882.png)



![3-[2-(1-Piperazinyl)ethyl]phenol](/img/structure/B15324896.png)

